5-Amino-1-benzofuran-2-carbohydrazide
Overview
Description
5-Amino-1-benzofuran-2-carbohydrazide is a chemical compound with the molecular formula C₉H₉N₃O₂. It is a derivative of benzofuran, a heterocyclic organic compound known for its wide range of biological and pharmacological activities.
Mechanism of Action
Target of Action
5-Amino-1-benzofuran-2-carbohydrazide is a compound that has been found to have antimicrobial properties .
Mode of Action
It is known that benzofuran derivatives, which include this compound, can interact with various targets in microbial cells, leading to their death . These interactions could involve binding to essential proteins or enzymes, disrupting their function and thus inhibiting the growth of the microbes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those essential for the survival and proliferation of microbes. By interacting with key components of these pathways, the compound can disrupt normal cellular processes, leading to cell death .
Result of Action
The result of the action of this compound is the inhibition of microbial growth, leading to the death of the microbes . This is achieved through the compound’s interactions with its targets within the microbial cells, disrupting essential cellular processes .
Biochemical Analysis
Biochemical Properties
5-Amino-1-benzofuran-2-carbohydrazide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as carbonic anhydrase, which is involved in regulating pH and ion balance in cells . Additionally, this compound can bind to sigma receptors, which are proteins involved in cell signaling and neuroprotection . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with sigma receptors, leading to changes in gene expression and cellular metabolism . In particular, the compound has been shown to upregulate the expression of tumor suppressor microRNAs, such as miR-122 and miR-29b, which play a role in inhibiting cell proliferation
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound can bind to carbonic anhydrase, inhibiting its activity and affecting pH regulation in cells . Additionally, this compound can interact with sigma receptors, leading to changes in cell signaling pathways and gene expression . These interactions at the molecular level contribute to the compound’s overall effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as cell death and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit carbonic anhydrase, affecting pH regulation and ion balance in cells . Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . These interactions highlight the compound’s potential in studying metabolic pathways and developing therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Additionally, this compound can bind to proteins that facilitate its distribution and accumulation in specific tissues . These properties are important for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and proteins involved in cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzofuran-2-carbohydrazide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general protocols for synthesizing benzofuran derivatives often involve similar strategies, such as dehydrative cyclization and transition-metal catalysis .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .
Scientific Research Applications
5-Amino-1-benzofuran-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability .
Comparison with Similar Compounds
- 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
- Benzofuran carbohydrazide
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Comparison: 5-Amino-1-benzofuran-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to other benzofuran derivatives, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-amino-1-benzofuran-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,10-11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUALFRENAVLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(O2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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